molecular formula C14H9Cl2FN4 B5652826 2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

Cat. No. B5652826
M. Wt: 323.1 g/mol
InChI Key: XGUQGDHITKVSIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including compounds similar to 2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole, typically involves cyclization reactions with different precursors. Although specific synthesis details for this compound were not found, related studies provide insights into the methods used for synthesizing tetrazole derivatives. For example, a hydrothermal synthesis method for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole has been discovered, which involves a reaction of 4′-methylbiphenyl-2-carbonitrile with sodium azide under specific conditions (Wang, Cai, & Xiong, 2013).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which is essentially planar. X-ray crystallography studies on similar compounds reveal the orientation and conformation of various substituents around the tetrazole core. For instance, the structures of related tetrazole compounds have been determined using X-ray crystallography, highlighting the planarity of the tetrazole rings and the orientations of aryl rings (Al-Hourani et al., 2015; Al-Hourani et al., 2016).

Chemical Reactions and Properties

Tetrazoles are known for participating in various chemical reactions due to their reactive nitrogen atoms. While specific reactions for 2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole are not detailed in the available literature, general properties of tetrazoles include their ability to act as ligands in coordination chemistry and their reactivity towards nucleophiles and electrophiles. Studies on related compounds demonstrate the reactivity and potential for forming coordination polymers (Sun et al., 2013).

Physical Properties Analysis

Tetrazole derivatives exhibit various physical properties depending on their substituents. These can include solubility in different solvents, melting points, and crystalline structures. For instance, the hydrothermal synthesis of certain tetrazole compounds reveals information about their crystalline forms and purity (Wang, Cai, & Xiong, 2013).

Chemical Properties Analysis

The chemical properties of tetrazoles are largely influenced by the tetrazole ring. This ring imparts a degree of aromaticity and reactivity, which can be manipulated through various substitutions. The chemical behavior of these compounds in biological systems or as part of larger molecules can be inferred from molecular docking studies, which predict how these molecules might interact with biological targets (Al-Hourani et al., 2015; Al-Hourani et al., 2016).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN4/c15-12-6-1-9(7-13(12)16)8-21-19-14(18-20-21)10-2-4-11(17)5-3-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUQGDHITKVSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

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